Dehydrocostus lactone

Vue d'ensemble

Description

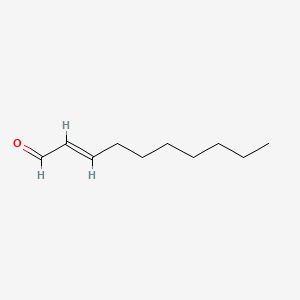

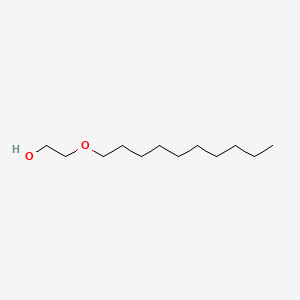

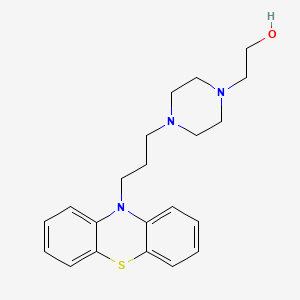

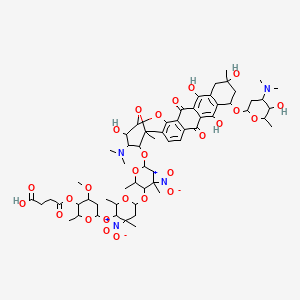

Dehydrocostus lactone (DHE) is a sesquiterpene lactone extracted from Saussurea lappa and Aucklandia lappa . It possesses antifungal and antimycobacterial activity and exhibits a cytotoxic effect against HepG2, OVCAR-3, and HeLa cell lines .

Synthesis Analysis

An efficient total synthesis of the sesquiterpene lactone Dehydrocostus lactone has been reported. The approach involved a domino enediyne metathesis extended by a domino dienyne metathesis strategy to give access to suitably functionalized hydroazulene cores . In another study, new 13-amino derivatives of Dehydrocostus lactone were synthesized through Michael addition reactions .Molecular Structure Analysis

Dehydrocostus lactone has a molecular formula of C15H18O2, an average mass of 230.302 Da, and a monoisotopic mass of 230.130676 Da .Physical And Chemical Properties Analysis

Dehydrocostus lactone is a white to off-white powder . It has a solubility of ≥20 mg/mL in DMSO .Applications De Recherche Scientifique

1. Breast Cancer Treatment

- Application : Dehydrocostus lactone and its 13-amino derivatives have shown selective toxicity against breast cancer cells .

- Method : The derivatives were synthesized through Michael addition reactions and screened against three different breast cancer cell lines .

- Results : The derivatives displayed low micromolar IC50 values against both breast cancer cell lines, with reduced toxicity towards non-tumorigenic mammary epithelial cells . They showed improved selectivity for breast cancer over non-tumorigenic mammary epithelial cells, with between 100-fold and 12,000-fold higher SI values .

2. Metabolic Network Analysis

- Application : Dehydrocostus lactone (DL) is among the representative ingredients of traditional Chinese medicine (TCM), with excellent anticancer, antibacterial, and anti-inflammatory activities .

- Method : An advanced strategy based on ultra-high-performance liquid chromatography–quadrupole-Orbitrap high-resolution mass spectrometry (UHPLC–Q-Orbitrap HRMS) was integrated to comprehensively explore the metabolic fate of DL in rats .

- Results : A total of 71 metabolites of DL (parent drug included) were positively or tentatively identified . The results suggested that DL in vivo mainly underwent hydration, hydroxylation, dihydrodiolation, sulfonation, methylation, dehydrogenation, dehydration, N-acetylcysteine conjugation, cysteine conjugation, glutathione conjugation, glycine conjugation, taurine conjugation, etc .

3. Gastric Cancer Treatment

- Application : Dehydrocostus lactone inhibits the proliferation and epithelial-mesenchymal transition of human gastric cancer cells .

- Method : A network pharmacology approach was used to investigate the effects of dehydrocostus lactone on the PI3K/Akt and extracellular signal-regulated kinases/mitogen-activated protein kinase signalling pathways .

- Results : The study suggests that dehydrocostus lactone can inhibit the proliferation and epithelial-mesenchymal transition of human gastric cancer cells .

4. Antifungal and Antimycobacterial Activity

- Application : Dehydrocostus lactone has shown antifungal and antimycobacterial activity .

- Method : The compound was tested against various fungal and mycobacterial strains .

- Results : The compound exhibited a cytotoxic effect against HepG2, OVCAR-3, and HeLa cell lines .

5. Inflammation Treatment

- Application : Dehydrocostus lactone (DHL) has been shown to have an effect on the NF-κB pathway, which plays a crucial role in inflammation .

- Method : The degradation of IκBα was detected, and the effect of DHL on the modulation of p-p65 nuclear translocation in LTA-induced inflammation in RAW264.7 cells was analyzed .

- Results : The study suggests that DHL could potentially be used in the treatment of inflammation .

6. Antiviral Properties

- Application : Dehydrocostus lactone has been found to possess antiviral properties .

- Method : The compound was tested against various viral strains .

- Results : The compound exhibited a cytotoxic effect against HepG2, OVCAR-3, and HeLa cell lines .

7. Treatment of Insulin Resistance

- Application : Dehydrocostus lactone (DHE) has been shown to ameliorate lipid accumulation, insulin resistance, and inflammation in palmitic acid (PA)-treated HepG2 cells .

- Method : DHE treatment increased the phosphorylated AKT (Ser473) protein level in PA-treated HepG2 cells, whereas it decreased the phosphorylated IRS1 (Ser307) level compared with those in just PA-treated HepG2 cells .

- Results : The results suggest that DHE could potentially be used in the treatment of insulin resistance .

Safety And Hazards

Orientations Futures

The biological activities of Dehydrocostus lactone and its analogues are suggested to be mediated by the lactone ring and α, β -methylene- γ -lactone . Future research could focus on the structure-activity relationship of 13-amino derivatives of Dehydrocostus lactone . The derivatives display greatly improved selectivity for breast cancer over non-tumorigenic mammary epithelial cells . The compounds further showed promising predicted adsorption, distribution, metabolisms and excretion (ADME) properties .

Propriétés

IUPAC Name |

(3aS,6aR,9aR,9bS)-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h11-14H,1-7H2/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETSQGRTUNRXEO-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2C(C3C1CCC3=C)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CCC3=C)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891554 | |

| Record name | Dehydrocostus lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydrocostus lactone, (-)- | |

CAS RN |

477-43-0 | |

| Record name | (-)-Dehydrocostus lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocostus lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrocostus lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROCOSTUS LACTONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71TRF5K040 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.